

## Application Notes and Protocols: Using O-1918 to Block GPR55 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | O1918   |           |  |  |
| Cat. No.:            | B109532 | Get Quote |  |  |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor that has garnered significant interest due to its involvement in various physiological and pathophysiological processes, including cancer, pain, and inflammation.[1][2] Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 shares little sequence homology and initiates distinct excitatory signaling cascades, primarily through G $\alpha$ q and G $\alpha$ 12/13 proteins.[3] [4] The endogenous lipid L- $\alpha$ -lysophosphatidylinositol (LPI) is considered a key endogenous agonist for GPR55.[5][6]

O-1918 is a synthetic compound, structurally similar to cannabidiol (CBD), that is used in research as a putative antagonist of GPR55.[7][8] It is a valuable tool for investigating the functional roles of GPR55 signaling in cellular models. However, researchers should be aware that the pharmacology of GPR55 is complex, and O-1918 may exhibit different effects depending on the experimental system and has been reported to have activity at other receptors, such as GPR18 and GPR52.[7][9] These application notes provide detailed protocols for utilizing O-1918 to antagonize GPR55 in cell culture settings.

## **Mechanism of Action & Signaling Pathway**

Activation of GPR55 by an agonist like LPI initiates coupling to G $\alpha$ q and G $\alpha$ 12/13 G-proteins.[3] [10] This leads to the activation of downstream effector proteins, including phospholipase C



(PLC) and RhoA.[3] PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium (Ca2+) from intracellular stores.[10][11] The Gα12/13-RhoA pathway is involved in cytoskeleton rearrangement and activation of ROCK.[12] These initial signals converge on downstream pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of transcription factors like NFAT (nuclear factor of activated T-cells), NF-κB (nuclear factor kappalight-chain-enhancer of activated B cells), and CREB (cAMP response element-binding protein).[5][12]

O-1918 is thought to act by competitively binding to GPR55, thereby preventing agonist-induced activation and subsequent downstream signaling.



Click to download full resolution via product page

Caption: GPR55 signaling pathway and O-1918 inhibition.

## **Quantitative Data Summary**

The following table summarizes the effective concentrations of O-1918 reported in various experimental contexts. Direct IC50 values for O-1918 at GPR55 are not consistently reported in the literature; therefore, effective concentrations for antagonism are provided.



| Compound | Assay /<br>System                                                  | Observed<br>Effect                                                                            | Effective<br>Concentration | Reference(s) |
|----------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|----------------------------|--------------|
| O-1918   | Rat Model of<br>Acute Arthritis                                    | Blocked O-1602<br>(GPR55<br>agonist)-induced<br>reduction of<br>nociceptive C<br>fibre firing | Not specified              | [8]          |
| O-1918   | Rat Mesenteric<br>Resistance<br>Artery                             | Potentiated LPI-<br>induced<br>vasorelaxation<br>(unexpected<br>effect)                       | 10 μΜ                      | [13]         |
| O-1918   | Mouse<br>Mesenteric<br>Resistance<br>Arteries (WT and<br>GPR55 KO) | Antagonized abnormal cannabidiol-induced vasodilation (GPR55-independent)                     | 30 μΜ                      | [14]         |
| O-1918   | Non-<br>differentiated<br>PC12 cells                               | Reduced DHA-<br>DA (GPR55<br>agonist)-<br>dependent ROS<br>production                         | Not specified              | [15]         |
| O-1918   | Anesthetized<br>Rats                                               | Inhibited delayed hypotension induced by anandamide                                           | Not specified              | [16]         |

# Experimental Protocols General Handling and Preparation of O-1918



- Reconstitution: O-1918 is typically provided as a solid. Reconstitute it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
- Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting
  the stock solution in a serum-free cell culture medium. Ensure the final DMSO concentration
  in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a
  vehicle control (medium with the same final DMSO concentration) in your experiments.

## **General Experimental Workflow**

The general workflow for using O-1918 involves pre-treating cells with the antagonist before stimulating them with a GPR55 agonist to observe the blockade of downstream effects.





Click to download full resolution via product page

**Caption:** General experimental workflow for GPR55 antagonism.

## Protocol 1: Inhibition of GPR55-Mediated ERK Phosphorylation by Western Blot

This protocol assesses the ability of O-1918 to block agonist-induced phosphorylation of ERK1/2, a key downstream event in GPR55 signaling.[17]



#### Materials:

- Cells expressing GPR55 (e.g., GPR55-transfected HEK293 or cancer cell lines like SW480)
- 6-well culture plates
- O-1918 and a GPR55 agonist (e.g., LPI)
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, PVDF membrane
- Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)
- HRP-conjugated secondary antibody and ECL substrate

#### Procedure:

- Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere for 24 hours.
- Serum Starvation (Optional): To reduce basal ERK phosphorylation, replace the growth medium with a serum-free or low-serum (0.5%) medium and incubate for 4-12 hours.
- Pre-treatment with O-1918: Remove the medium and add fresh serum-free medium containing the desired concentration of O-1918 (e.g., 10 μM) or vehicle (DMSO). Incubate for 30-60 minutes at 37°C.
- Agonist Stimulation: Add the GPR55 agonist (e.g., LPI at 1-5 μM) directly to the wells containing O-1918 or vehicle. Incubate for the optimal time for ERK phosphorylation (typically 5-30 minutes, which should be determined empirically).
- Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150  $\mu$ L of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.



- Lysate Processing: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting: Perform SDS-PAGE, protein transfer to a PVDF membrane, blocking, and incubation with primary and secondary antibodies according to standard protocols.[18]
   Detect the signal using an ECL substrate. Analyze the band intensities for p-ERK and normalize to total-ERK.

## Protocol 2: Assessing GPR55 Blockade on Cell Proliferation (MTT Assay)

This protocol measures the effect of O-1918 on cell viability and proliferation, which can be modulated by GPR55 signaling in some cancer cells.[19]

#### Materials:

- 96-well culture plates
- O-1918 and GPR55 agonist
- MTT reagent (5 mg/mL in PBS)
- DMSO

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Allow them to adhere for 24 hours.
- Treatment: Replace the medium with 100 μL of fresh medium containing various concentrations of O-1918, the agonist, O-1918 plus the agonist, or vehicle control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.



- MTT Addition: Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.
- Measurement: Measure the absorbance at 570 nm using a microplate reader.[18] Calculate
  cell viability as a percentage relative to the vehicle-treated control cells.

### **Protocol 3: Calcium Mobilization Assay**

This protocol measures changes in intracellular calcium concentration following GPR55 activation and its inhibition by O-1918.

#### Materials:

- Black, clear-bottom 96-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- O-1918 and GPR55 agonist
- Fluorescence plate reader with an injection system

#### Procedure:

- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to ~90% confluency.
- Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 μM) and an equal concentration of Pluronic F-127 in HBSS.
- Incubation: Remove the growth medium, wash cells with HBSS, and add 100 μL of loading buffer to each well. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.



- Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100  $\mu L$  of HBSS to each well.
- Pre-treatment: Add O-1918 or vehicle to the wells and incubate for 15-30 minutes at room temperature.
- Measurement: Place the plate in a fluorescence plate reader. Record a stable baseline fluorescence for 15-30 seconds.
- Agonist Injection: Using the plate reader's injector, add the GPR55 agonist and continue recording the fluorescence signal for 2-5 minutes to capture the transient calcium peak.
- Analysis: Analyze the data by calculating the change in fluorescence (peak fluorescence minus baseline) or the ratio of peak to baseline (F/F0). Compare the response in O-1918treated cells to the control.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Orphan G protein receptor GPR55 as an emerging target in cancer therapy and management PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor GPR55 promotes colorectal cancer and has opposing effects to cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 ligands promote receptor coupling to multiple signalling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Expression Data Mining Reveals the Involvement of GPR55 and Its Endogenous Ligands in Immune Response, Cancer, and Differentiation PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 7. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute arthritis via the putative cannabinoid receptor GPR55 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918 PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR55: signaling pathways and functions PMC [pmc.ncbi.nlm.nih.gov]
- 13. The GPR55 agonist lysophosphatidylinositol relaxes rat mesenteric resistance artery and induces Ca2+ release in rat mesenteric artery endothelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cannabinoid receptor, sensitive to O-1918, is involved in the delayed hypotension induced by anandamide in anaesthetized rats PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. benchchem.com [benchchem.com]
- 19. search.library.ucla.edu [search.library.ucla.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Using O-1918 to Block GPR55 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109532#using-o-1918-to-block-gpr55-in-cell-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com